molecular formula C12H14ClNO2S B3012858 2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine CAS No. 2034355-07-0

2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B3012858
CAS No.: 2034355-07-0
M. Wt: 271.76
InChI Key: PMDXPPYKOIISLM-UHFFFAOYSA-N
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Description

2-chloro-5-(oxolane-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C12H14ClNO2S and its molecular weight is 271.76. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Derivative Formation

2. Chemical Properties and Reactions

  • Investigations into the electrophilic substitution and lithiation of thieno[3,2-b]pyridine have been conducted, providing insights into its chemical properties and potential for creating diverse chemical structures (Klemm & Louris, 1984).

3. Crystal Structure Analysis

  • The crystal structure of related compounds, such as 6-bromo-1,3-bis[(1,3-dioxolan-2-yl)methyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one, has been studied, which aids in understanding the molecular geometry and interactions of thieno[3,2-c]pyridine derivatives (Kandri Rodi et al., 2013).

4. Chiroptical Properties

  • The chiroptical properties of certain thieno[3,2-b]pyridine derivatives have been examined, which is important in the study of chiral molecules and their applications in stereochemistry (El-Abadelah et al., 1997).

5. Antibacterial and Antifungal Activities

  • Some thieno[2,3-b]pyridines have been tested for antimicrobial activities against various microorganisms, indicating their potential use in developing new antibacterial and antifungal agents (Abdelhamid et al., 2008).

6. Potential Biological Activity

  • The synthesis of derivatives like indeno[1,2-b] thieno[3,2-e]pyridine with potential biological activity has been explored, suggesting a route for creating new biologically active compounds (Elossaily, 2007).

7. Synthesis of Novel Heterocycles

  • Novel synthetic pathways have been developed for the creation of various thieno-fused heterocycles, underscoring the compound’s importance in organic synthesis and drug discovery (Acharya, Gautam, & Ila, 2017).

8. Fluorescence Properties

  • The effect of substituents on the absorption and fluorescence properties of thieno[3,2-c]pyridine derivatives has been studied, which is valuable in developing materials for optoelectronic applications (Chavan, Toche, & Chavan, 2017).

Safety and Hazards

The safety and hazards of these compounds can depend on their specific chemical structure. For example, some compounds may be corrosive or harmful .

Future Directions

The future directions for the study of these compounds can depend on their potential applications. For example, they could be used for the synthesis of various pharmaceutical compounds .

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2S/c13-11-5-9-6-14(3-1-10(9)17-11)12(15)8-2-4-16-7-8/h5,8H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDXPPYKOIISLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCC3=C(C2)C=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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